3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane
Description
3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane is a quinuclidine-based compound characterized by a bicyclic [2.2.2]octane scaffold with a nitrogen atom at the bridgehead (1-azabicyclo[2.2.2]octane). The 3-position of the quinuclidine ring is substituted with a pyridin-2-yloxy group bearing a trifluoromethyl (-CF₃) group at the pyridine’s 4-position. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)pyridin-2-yl]oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-1-4-17-12(7-10)19-11-8-18-5-2-9(11)3-6-18/h1,4,7,9,11H,2-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWYKKQFEIHDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the cyclocondensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, leading to the formation of substituted 4-trifluoromethylpyridine-2(1H)-ones . This intermediate can then be further reacted with azabicyclo[2.2.2]octane derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Neuropharmacology
- Mechanism of Action : The compound acts as a modulator of neurotransmitter receptors, showing promise in enhancing cognitive functions and treating conditions like anxiety and depression.
- Case Study : Research indicates that derivatives of this compound exhibit selective binding affinity for serotonin receptors, suggesting potential use in antidepressant therapies.
Anticancer Activity
- Research Findings : Studies have demonstrated that the trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.
- Case Study : A study published in a peer-reviewed journal highlighted that the compound exhibited significant antiproliferative activity against various cancer cell lines, including breast and lung cancers.
Synthetic Applications
The unique structure of this compound allows for various synthetic modifications, making it a valuable intermediate in organic synthesis.
Synthesis of Novel Drug Candidates
- The compound serves as a scaffold for developing new drug candidates with enhanced pharmacological profiles.
- Researchers have synthesized analogs with varied substituents on the pyridine ring to evaluate their biological activities.
Material Science
- The compound's properties have been explored for applications in developing advanced materials, particularly in creating fluorinated polymers with improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic properties of the pyridine ring. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like (2R)-2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane . Bulky substituents (e.g., phenylcyclooctylcarboxylate in ) may hinder membrane permeability but improve target specificity via steric complementarity. Aromatic hybrids (e.g., indole-pyrimidine in ) enable π-π stacking interactions, advantageous for binding to hydrophobic enzyme pockets.
Synthetic Accessibility :
- The target compound’s ether linkage likely involves nucleophilic substitution between a quinuclidin-3-ol and a 4-trifluoromethyl-2-chloropyridine, analogous to methods in .
- In contrast, compounds with ester or amide linkages (e.g., ) may require more complex coupling reagents.
Biological Implications :
- The trifluoromethylpyridinyloxy group’s electron-withdrawing nature could modulate the basicity of the quinuclidine nitrogen, affecting receptor binding kinetics.
- Compounds like (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () belong to cephalosporin antibiotics, highlighting the diversity of azabicyclo applications beyond quinuclidine .
Research Findings and Data
Table: Comparative Physicochemical Properties
Biological Activity
The compound 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane is a member of the azabicyclo family, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a nitrogen atom, which contributes to its unique biological properties. The IUPAC name for this compound is This compound , and its chemical formula is .
Research indicates that compounds in the azabicyclo category often exhibit diverse mechanisms of action, primarily through interactions with neurotransmitter systems and ion channels. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and central nervous system activity.
Neurotransmitter Modulation
Studies suggest that this compound may act as an antagonist or modulator at various neurotransmitter receptors, including:
- Acetylcholine receptors : Modulating cholinergic signaling pathways.
- Dopamine receptors : Potential implications in treating neuropsychiatric disorders.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its efficacy against various conditions, including neurodegenerative diseases and cancer.
Anticancer Activity
Recent investigations have highlighted the compound’s potential in cancer therapy:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis .
- Mechanism of Action : The compound appears to interfere with cell cycle progression and promote apoptotic pathways through modulation of specific signaling cascades.
Neurological Effects
The compound has also been studied for its neuroprotective effects:
Q & A
Q. Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state in SNAr reactions. Evidence shows DMF provides optimal solubility for the pyridinyloxy intermediate .
- Temperature : Elevated temperatures (100–120°C) are required to overcome the activation energy barrier of the aromatic substitution. Lower temperatures (<80°C) result in incomplete conversion .
- Catalysts : Alkali metal carbonates (e.g., Cs₂CO₃) act as both base and phase-transfer catalyst, improving yields to >75% .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in receptor binding?
Q. Methodological Answer :
- Systematic Substitution : Synthesize analogs with H, Cl, or CF₂ groups at the pyridinyl 4-position. Compare binding affinities via radioligand displacement assays (e.g., α4β2 nicotinic acetylcholine receptors) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze hydrophobic interactions between the CF₃ group and receptor pockets (e.g., hydrophobic residues in α4β2 nAChR).
- Key Finding : The CF₃ group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs, as shown in microsomal stability assays .
Advanced: What experimental strategies resolve contradictions in reported receptor subtype selectivity data?
Q. Methodological Answer :
- Orthogonal Assays : Combine electrophysiology (e.g., patch-clamp for α4β2 vs. α7 nAChR) with calcium flux assays to confirm functional selectivity .
- Receptor Knockout Models : Use CRISPR-edited cell lines (e.g., α4β2-KO vs. wild-type) to isolate subtype-specific responses.
- Allosteric Modulator Screening : Test compounds like TQS or NS6740 to differentiate between orthosteric and allosteric binding modes .
Advanced: How is metabolic stability assessed for this compound, and what structural modifications improve pharmacokinetics?
Q. Methodological Answer :
- In Vitro Assays :
- Liver Microsomal Stability : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Modifications :
- Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism.
- Replace labile ether linkages with thioether or methylene groups .
Advanced: What computational methods predict the compound’s blood-brain barrier (BBB) permeability for CNS applications?
Q. Methodological Answer :
- In Silico Models : Use QSAR tools like SwissADME or BBB Predictor to calculate parameters:
- PSA (Polar Surface Area) : Optimal <90 Ų.
- logBB (Brain/Blood ratio) : Target >0.3.
- MD Simulations : Perform all-atom molecular dynamics (e.g., GROMACS) to assess passive diffusion through lipid bilayers .
Advanced: How can in vivo efficacy be correlated with in vitro receptor affinity data?
Q. Methodological Answer :
- Animal Models : Use Morris water maze or novel object recognition tests in rodents to assess cognitive enhancement (linked to α4β2 nAChR activation) .
- PK/PD Modeling : Measure plasma and brain tissue concentrations via LC-MS, then model exposure-response relationships using NONMEM or Phoenix WinNonlin.
- Key Consideration : Account for species differences in receptor expression (e.g., rodent vs. human α4β2 subtypes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
